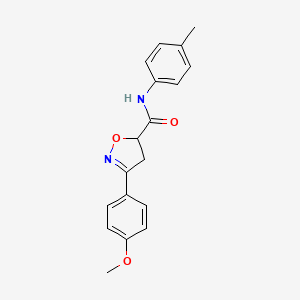

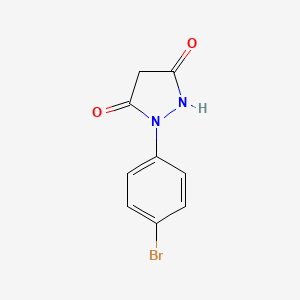

![molecular formula C16H13N5O3S B5539182 [2-({[3-巯基-5-(3-吡啶基)-4H-1,2,4-三唑-4-基]亚氨基}甲基)苯氧基]乙酸](/img/structure/B5539182.png)

[2-({[3-巯基-5-(3-吡啶基)-4H-1,2,4-三唑-4-基]亚氨基}甲基)苯氧基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds closely related to “[2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid” involves the reaction of pyridine-2,6-diyl bis(4-amino-3-mercapto-1,2,4-triazole) with aromatic aldehydes in acetic acid, yielding derivatives with varying antibacterial activities (Xiao et al., 2014). This method highlights a versatile approach to synthesizing triazole derivatives with potential biological applications.

Molecular Structure Analysis

The molecular structure of closely related compounds, such as dinuclear cobalt and nickel complexes of a mercaptoacetic acid substituted 1,2,4-triazole ligand, showcases the complex's structural intricacies, including its coordination modes and the formation of three-dimensional supermolecular structures (Fang et al., 2019). These studies provide insight into the coordination chemistry of triazole derivatives and their potential utility in forming complex molecular architectures.

Chemical Reactions and Properties

The chemical properties of triazole derivatives, such as their reactions with various aromatic aldehydes to produce compounds with significant antibacterial and antifungal activities, are well-documented (Hunashal et al., 2012). These reactions are crucial for understanding the chemical behavior and potential applications of triazole-based compounds in medicinal chemistry.

Physical Properties Analysis

The study of the physical properties of triazole derivatives, including their crystal and molecular structures, offers valuable insights into their stability and behavior under various conditions. For instance, X-ray diffraction analysis of related compounds reveals detailed structural information that can influence their physical characteristics and applications (Castiñeiras et al., 2018).

Chemical Properties Analysis

The chemical properties, such as the reactivity of triazole derivatives with other chemical entities and their potential as corrosion inhibitors, are crucial for their application in various fields. For example, Schiff’s bases of pyridyl substituted triazoles have been studied for their corrosion inhibition performance, demonstrating the versatility of triazole compounds in industrial applications (Ansari et al., 2014).

科学研究应用

缓蚀作用

吡啶基取代三唑衍生的席夫碱:席夫碱,包括与指定化学物质类似的衍生物,已被研究其作为盐酸溶液中低碳钢缓蚀剂的有效性。这些化合物表现出显着的抑制作用,这归因于它们在金属表面形成保护膜的能力,其性能根据分子结构而有所不同,这是通过理论和表面分析方法确定的 (Ansari, Quraishi, & Singh, 2014)。

抗菌活性

用于抗菌应用的新型衍生物:吡啶基取代三唑衍生物与各种芳香醛的反应产生对诸如大肠杆菌和铜绿假单胞菌等病原体具有良好抗菌活性的化合物。这些发现表明这些衍生物在开发新的抗菌剂方面具有潜力 (Xiao et al., 2014)。

抗癌潜力

双氨基巯基三唑和双三唑噻二唑:制备了一系列化合物,包括双苯氧基乙酸衍生物,并筛选了它们对源自各种癌症类型的细胞系的抗癌活性。一些化合物表现出有希望的抗癌特性,表明在癌症治疗中进一步探索的潜力 (Holla et al., 2002)。

抗菌衍生物合成

三唑乙酸衍生物:三唑乙酸衍生物的合成及其抗菌活性的评估表明,某些化合物对真菌菌株表现出显着的抗真菌活性,突出了它们作为抗真菌剂的潜力 (Hunashal, Satyanarayana, & Maddi, 2012)。

金属络合和脲酶抑制

双核钴和镍配合物:用钴和镍研究巯基乙酸取代的三唑配体产生了具有显着脲酶抑制活性的双核配合物。这项研究强调了这些化合物在开发针对脲酶(一种与多种疾病有关的酶)的抑制剂中的重要性 (Fang et al., 2019)。

作用机制

未来方向

Future research could explore the potential biological activities of this compound, guided by the known activities of similar compounds. For example, given the known activities of other triazole compounds, this compound could be investigated for potential antibacterial, antifungal, or anti-inflammatory effects .

属性

IUPAC Name |

2-[2-[(E)-(3-pyridin-3-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3S/c22-14(23)10-24-13-6-2-1-4-11(13)9-18-21-15(19-20-16(21)25)12-5-3-7-17-8-12/h1-9H,10H2,(H,20,25)(H,22,23)/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWYEDLENAASJY-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-((E)-{[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5539102.png)

![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5539134.png)

![2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5539140.png)

![2-allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5539142.png)

![5-{[(2,6-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5539172.png)

![N-(2,4-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5539173.png)

![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5539193.png)

![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5539200.png)

![N-(2,4-dimethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5539203.png)